8-Nitro-7-quinolinecarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

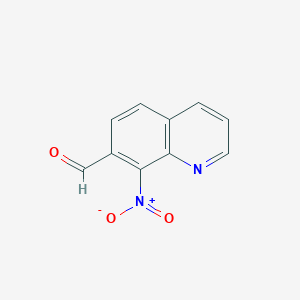

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYVBVWBGRTQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C=O)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472154 | |

| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101327-87-1 | |

| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitro-7-quinolinecarboxaldehyde is a quinoline derivative with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitro group and an aldehyde moiety on the quinoline scaffold, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, based on available scientific literature and predictive analyses. While specific experimental data for this compound is limited in the public domain, this document consolidates known information on related compounds to offer a valuable resource for researchers.

Chemical Properties and Structure

This compound is a solid, pale yellow to brown crystalline powder.[1][2][3] Its core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The molecule is further functionalized with a nitro group (-NO₂) at the 8th position and a carboxaldehyde group (-CHO) at the 7th position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₃ | [1][2] |

| Molecular Weight | 202.17 g/mol | [1][2] |

| CAS Number | 101327-87-1 | [1][2] |

| Appearance | Pale yellow to brown crystalline powder | [1] |

| Melting Point | 179.0 to 183.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| Solubility | Soluble in alcohol | [4] |

| Storage | Store in a cool, dark place under an inert gas. Air sensitive. | [1] |

Structural Information

The chemical structure of this compound is depicted below.

Figure 1: Chemical Structure of this compound.

IUPAC Name: 8-nitroquinoline-7-carbaldehyde[5]

SMILES: O=Cc1c(c2c(ccc(n2)c1)C)--INVALID-LINK--[O-][5]

InChI: InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H[5]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons of the quinoline ring and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and aldehyde groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5 | Singlet | Aldehyde proton (-CHO) |

| ~9.0 - 8.0 | Multiplets | Aromatic protons on the quinoline ring |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would appear significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (-CHO) |

| ~150 - 120 | Aromatic carbons of the quinoline ring |

Note: These are estimated chemical shift ranges and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, aldehyde, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1530, ~1350 | N-O asymmetric and symmetric stretch | Nitro group |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 202. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and the aldehyde group (CHO, 29 Da).[6]

Predicted Fragmentation Pathways:

-

m/z 202: [M]⁺

-

m/z 174: [M - CO]⁺

-

m/z 156: [M - NO₂]⁺

-

m/z 128: [M - NO₂ - CO]⁺

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, a plausible synthetic route and purification method can be proposed based on established organic chemistry reactions for similar compounds.

Synthesis Protocol (Proposed)

A potential synthesis could involve the nitration of 7-quinolinecarboxaldehyde. However, a more likely and controlled method would be the oxidation of 7-methyl-8-nitroquinoline. A detailed protocol for the synthesis of the precursor, 7-methyl-8-nitroquinoline, has been reported and involves a Skraup synthesis followed by nitration.[7]

Step 1: Synthesis of 7-Methylquinoline (Skraup Reaction) This reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline (m-toluidine) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Step 2: Nitration of 7-Methylquinoline to 7-Methyl-8-nitroquinoline The synthesized 7-methylquinoline can then be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8-position.[7]

Step 3: Oxidation of 7-Methyl-8-nitroquinoline to this compound The final step would involve the selective oxidation of the methyl group at the 7-position to a carboxaldehyde. Various oxidizing agents could be employed for this transformation, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃).

Caption: Proposed synthetic workflow for this compound.

Purification Protocol (General)

Purification of the crude this compound would typically be achieved by recrystallization from a suitable solvent, such as ethanol.[4] Column chromatography could also be employed for higher purity.

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are scarce, the broader class of quinoline and nitro-containing compounds exhibits a wide range of pharmacological properties.

Antimicrobial Activity

Quinoline derivatives are known for their potent antimicrobial effects.[8][9][10][11][12] The 8-hydroxyquinoline scaffold, in particular, has been extensively studied and shows activity against a variety of bacteria and fungi.[8][10][11] The presence of a nitro group can also contribute to antimicrobial activity.[8] It is plausible that this compound may possess antimicrobial properties, and this warrants further investigation.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents.[13][14][15][16] They can exert their effects through various mechanisms, including the inhibition of enzymes like topoisomerase and protein kinases.[15] Some nitro-substituted quinolines have also demonstrated significant cytotoxicity against cancer cell lines.[14][17] The potential of this compound as an anticancer agent or as a precursor for the synthesis of more complex anticancer compounds is a promising area for future research.

Enzyme Inhibition

The quinoline scaffold is present in many enzyme inhibitors.[18][19] Given the reactive nature of the aldehyde group, this compound could potentially act as an inhibitor of various enzymes through the formation of Schiff bases with lysine residues in the active site or by other covalent or non-covalent interactions.

Caption: Hypothetical enzyme inhibition pathway for this compound.

Conclusion

This compound is a compound with considerable untapped potential. Its chemical structure suggests a range of possible applications, particularly in the fields of medicinal chemistry and drug development. While a comprehensive experimental characterization is not yet available in the public literature, this guide provides a solid foundation for researchers interested in exploring the synthesis, properties, and biological activities of this intriguing molecule. Further investigation into its synthesis, spectroscopic characterization, and biological evaluation is highly encouraged to fully elucidate its potential.

References

- 1. This compound | 101327-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 1G | Labscoop [labscoop.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C10H6N2O3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brieflands.com [brieflands.com]

- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 14. Anticancer activity of 2-(2-(5-nitro-2-furyl)vinyl)-8-(beta-(N,N-diethylamino)ethoxy)quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde

CAS Number: 101327-87-1 Synonyms: 7-Formyl-8-nitroquinoline, 8-nitroquinoline-7-carbaldehyde

This technical guide provides a comprehensive overview of 8-Nitro-7-quinolinecarboxaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. The document summarizes its chemical and physical properties, outlines a plausible synthetic route, and discusses its potential applications based on available data.

Core Compound Properties

This compound is a solid, pale yellow to brown crystalline powder.[1] It is recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and organic electronics. The presence of both a nitro group and an aldehyde group on the quinoline scaffold makes it a versatile reagent for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₃ | [1][2] |

| Molecular Weight | 202.17 g/mol | [1][2] |

| Appearance | Pale yellow to brown solid/crystalline powder | [1] |

| Melting Point | 179-183 °C | |

| Purity | >98.0% (GC) | [1] |

| CAS Number | 101327-87-1 | [1] |

| Beilstein/Reaxys Number | 4677324 | [2] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| H341: Suspected of causing genetic defects | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P308 + P313: IF exposed or concerned: Get medical advice/attention. | |

| P405: Store locked up. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

This information is based on GHS classifications and may not be exhaustive.[2] Always consult the full Safety Data Sheet (SDS) before handling.

Synthesis and Reactivity

Proposed Experimental Protocol: Nitration of 7-Quinolinecarboxaldehyde

Disclaimer: This is a proposed protocol based on established chemical principles for the nitration of similar quinoline derivatives. It has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.

Objective: To synthesize this compound by electrophilic aromatic substitution.

Materials:

-

7-Quinolinecarboxaldehyde

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-quinolinecarboxaldehyde in concentrated sulfuric acid. The process is exothermic and should be performed in an ice bath to maintain a low temperature (0-5 °C).

-

Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to a cooled portion of concentrated sulfuric acid.

-

While vigorously stirring the solution of 7-quinolinecarboxaldehyde, add the nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture must be carefully controlled and kept below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured over crushed ice to precipitate the crude product.

-

The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude this compound can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Visualization of Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical research. Its bifunctional nature allows for diverse synthetic modifications.

-

Pharmaceutical Synthesis: The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. This intermediate is used in the development of novel therapeutics, particularly anti-cancer and antimicrobial agents. The nitro and aldehyde groups provide reactive sites for constructing more complex molecules with potential biological activity.

-

Fluorescent Probes and Materials Science: Quinoline derivatives are known for their fluorescent properties. This compound can be used to synthesize novel dyes and probes for biological imaging.[3] Furthermore, it is a building block for materials used in Organic Light-Emitting Diodes (OLEDs), contributing to the development of advanced display technologies.

Visualization of Application Pathways

Caption: Role as a versatile intermediate in synthesis pathways.

Biological Activity

While the broader class of nitroquinolines and their derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, there is currently no publicly available quantitative data (e.g., IC₅₀ or MIC values) for this compound itself. Research in this area is ongoing, and the compound serves as a key starting material for creating libraries of derivatives for biological screening. The functional groups present suggest that its derivatives could be designed to interact with various biological targets.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain through scientific literature or supplier documentation. Characterization of this compound would require standard analytical techniques. For reference, the expected IR spectrum would likely show characteristic peaks for the aromatic C-H stretching, C=O stretching of the aldehyde (around 1700 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹). The ¹H NMR spectrum would display signals in the aromatic region corresponding to the quinoline ring protons and a distinct singlet for the aldehyde proton, typically downfield (around 10 ppm).

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and materials science. Its well-defined physical properties and versatile chemical reactivity make it a useful building block for synthesizing novel compounds. While detailed experimental protocols and quantitative biological and spectroscopic data are not widely available, this guide provides a summary of the existing knowledge and outlines the primary areas of its application, serving as a foundational resource for researchers in the field. Further research is needed to fully characterize its properties and explore its potential in various scientific domains.

References

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 8-Nitro-7-quinolinecarboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its molecular characteristics and presents a plausible experimental approach for its synthesis and characterization, tailored for professionals in research and drug development.

Core Molecular Data

This compound is a quinoline derivative characterized by the presence of a nitro group at the 8-position and a carboxaldehyde group at the 7-position. These functional groups make it a versatile building block for the synthesis of more complex molecules.

| Property | Data | Citation(s) |

| Molecular Formula | C₁₀H₆N₂O₃ | [1][2][3][4] |

| Molecular Weight | 202.17 g/mol | [1][2][4][5] |

| Synonyms | 7-Formyl-8-nitroquinoline, 8-nitroquinoline-7-carbaldehyde | [3][6] |

| Appearance | Light yellow to brown powder/crystal | [4][6] |

| Melting Point | 178 - 182 °C | [4] |

Experimental Protocols

Step 1: Synthesis of 7-Methyl-8-nitroquinoline

The initial step involves the nitration of 7-methylquinoline. This reaction is based on the known selective nitration of 7-substituted quinolines at the 8-position.

-

Materials:

-

7-methylquinoline

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 7-methylquinoline in concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature of -5°C.

-

Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 7-methylquinoline, maintaining the temperature below 0°C.

-

After the addition is complete, allow the reaction to stir for an additional 40 minutes while the ice bath is removed, allowing the mixture to slowly warm to room temperature.

-

Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 7-methyl-8-nitroquinoline.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Oxidation of 7-Methyl-8-nitroquinoline to this compound

The second step involves the oxidation of the methyl group of 7-methyl-8-nitroquinoline to a carboxaldehyde. A common reagent for this transformation is selenium dioxide (SeO₂).

-

Materials:

-

7-methyl-8-nitroquinoline

-

Selenium dioxide (SeO₂)

-

Dioxane (as solvent)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 7-methyl-8-nitroquinoline and selenium dioxide in a mixture of dioxane and water.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.

-

The filtrate is then concentrated under reduced pressure to remove the dioxane.

-

The resulting aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the proposed synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. PubChemLite - this compound (C10H6N2O3) [pubchemlite.lcsb.uni.lu]

- 2. brieflands.com [brieflands.com]

- 3. benchchem.com [benchchem.com]

- 4. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. China 8-Nitro-7-quinolinecarbaldehyde CAS No.: 101327-87-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. This compound | 101327-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profiling of 8-Nitro-7-quinolinecarboxaldehyde: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Spectroscopic Analysis of the Promising Heterocyclic Compound, 8-Nitro-7-quinolinecarboxaldehyde, for Drug Discovery and Materials Science Applications.

This technical guide provides a detailed overview of the spectroscopic properties of this compound, a key intermediate in the synthesis of novel therapeutic agents and advanced organic materials. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science, offering a foundational understanding of its structural and electronic characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While direct experimental spectra for this compound are not widely published, this guide presents a robust, predicted dataset derived from the analysis of structurally analogous compounds and established spectroscopic principles. The information herein serves as a critical reference for the identification, characterization, and quality control of this important molecule.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound is summarized in the following tables. These predictions are based on the known spectral properties of substituted quinolines, nitroarenes, and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | s | 1H | Aldehyde (-CHO) |

| ~9.0 | dd | 1H | H-2 |

| ~8.4 | dd | 1H | H-4 |

| ~8.2 | d | 1H | H-5 |

| ~7.8 | d | 1H | H-6 |

| ~7.7 | dd | 1H | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde (C=O) |

| ~152 | C-8a |

| ~150 | C-2 |

| ~145 | C-8 |

| ~138 | C-4 |

| ~135 | C-7 |

| ~130 | C-6 |

| ~128 | C-4a |

| ~125 | C-5 |

| ~122 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2850, 2750 | Weak | Aldehyde C-H Stretch |

| 1710-1690 | Strong | Aldehyde C=O Stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C Bending |

| 1540-1500 | Strong | Asymmetric NO₂ Stretch |

| 1360-1320 | Strong | Symmetric NO₂ Stretch |

| 850-750 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 202 | [M]⁺ (Molecular Ion) |

| 172 | [M-NO]⁺ |

| 156 | [M-NO₂]⁺ |

| 128 | [M-NO₂-CO]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 7-quinolinecarboxaldehyde.

-

Nitration: To a solution of 7-quinolinecarboxaldehyde in concentrated sulfuric acid, a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic identification and characterization of this compound is depicted in the following diagram.

This technical guide provides a foundational spectroscopic profile of this compound. Researchers are encouraged to perform experimental validation of this predicted data to further solidify the understanding of this versatile compound.

An In-depth Technical Guide to the Synthesis of 8-Nitro-7-quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and mechanisms for producing 8-Nitro-7-quinolinecarboxaldehyde, a valuable intermediate in pharmaceutical development and organic synthesis. This document details a reliable three-step synthetic route, commencing with the Skraup synthesis of 7-methylquinoline, followed by regioselective nitration to yield 7-methyl-8-nitroquinoline, and culminating in the selective oxidation of the methyl group to the desired carboxaldehyde.

Synthesis Overview

The synthesis of this compound is a sequential process involving three key transformations:

-

Skraup Synthesis: Formation of the quinoline core.

-

Nitration: Introduction of the nitro group at the C8 position.

-

Oxidation: Conversion of the methyl group to a carboxaldehyde.

This guide provides detailed experimental protocols for each step, quantitative data where available, and mechanistic insights to facilitate a thorough understanding of the synthetic pathway.

Data Presentation

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.

| Step | Reaction | Starting Material(s) | Key Reagents | Product | Yield |

| 1 | Skraup Synthesis | m-Toluidine, Glycerol | m-Nitrobenzenesulfonate, Sulfuric Acid | 7-Methylquinoline | Not specified in literature |

| 2 | Nitration | 7-Methylquinoline | Fuming Nitric Acid, Sulfuric Acid | 7-Methyl-8-nitroquinoline | 99% (based on 7-methylquinoline)[1] |

| 3 | Oxidation | 7-Methyl-8-nitroquinoline | Selenium Dioxide | This compound | ~49% (yield for a similar oxidation of 8-methylquinoline)[2] |

Experimental Protocols

Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Materials:

-

m-Toluidine

-

Glycerol

-

m-Nitrobenzenesulfonate

-

Concentrated Sulfuric Acid (98%)

-

Water

-

Sodium Hydroxide solution

-

Organic solvent (e.g., dichloromethane or chloroform)

-

Anhydrous sodium sulfate

Procedure: [1]

-

In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzenesulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).

-

Prepare a solution of sulfuric acid by cautiously adding 273.58 g of 98% H₂SO₄ to 61.5 g of water, and cool this solution in an ice bath.

-

Slowly add the cooled sulfuric acid solution dropwise to the stirred mixture of reactants. Control the exothermic reaction by using an ice bath as needed.

-

After the addition is complete, heat the reaction mixture to 135°C for 5 hours.

-

Cool the mixture and carefully dilute it with water.

-

Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting product is a mixture of 7-methylquinoline and 5-methylquinoline, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Methyl-8-nitroquinoline (Nitration)

This step involves the selective nitration of the 7-methylquinoline at the 8-position.

Materials:

-

Mixture of 7-methylquinoline and 5-methylquinoline (from Step 1)

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ethanol (95%)

Procedure: [1]

-

In a flask equipped with a mechanical stirrer, add 57.05 g (0.398 mol) of the 7-methylquinoline mixture to 142.5 mL of concentrated H₂SO₄.

-

Prepare a nitrating mixture by carefully adding 28.5 mL of fuming HNO₃ to 85.5 mL of 98% H₂SO₄.

-

Cool the quinoline/sulfuric acid mixture to -5°C using an ice-salt bath.

-

Add the nitrating mixture dropwise to the cooled and stirred quinoline solution, maintaining the temperature at -5°C.

-

After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

-

Pour the reaction mixture over a large amount of crushed ice and allow it to come to room temperature.

-

Filter the precipitate and wash it with cold water until the washings are neutral.

-

Wash the solid with 95% ethanol (3 x 100 mL).

-

Dry the solid under vacuum to obtain 7-methyl-8-nitroquinoline as a white powder. The yield is reported to be 99% based on the 7-methylquinoline content in the starting mixture.[1]

Step 3: Synthesis of this compound (Oxidation)

Materials:

-

7-Methyl-8-nitroquinoline

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

Procedure (Adapted): [3]

-

In a round-bottom flask, dissolve 7-methyl-8-nitroquinoline (1 equivalent) in a mixture of dioxane and a small amount of water (e.g., 100 mL dioxane and 2 mL water per gram of substrate).

-

Add selenium dioxide (1.2 equivalents) to the solution.

-

Reflux the mixture with stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off the precipitated elemental selenium.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.

Note: The yield for the oxidation of 8-methylquinoline to 8-quinoline aldehyde using selenium dioxide has been reported to be 49%.[2] Optimization of reaction conditions may be necessary to achieve a similar or better yield for 7-methyl-8-nitroquinoline.

Mechanisms and Visualizations

The following diagrams illustrate the key reaction pathways and mechanisms involved in the synthesis of this compound.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 8-Nitro-7-quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway and starting materials required for the preparation of 8-nitro-7-quinolinecarboxaldehyde, a valuable intermediate in the pharmaceutical and organic electronics sectors.[1] The synthesis is a multi-step process commencing from readily available precursors.

The primary and most efficient synthetic route to this compound involves a three-step sequence:

-

Skraup Synthesis to form the quinoline core.

-

Regioselective Nitration of the quinoline ring.

-

Oxidation of a methyl group to the target carboxaldehyde.

The key starting material for this synthesis is m-toluidine .[2][3]

Step 1: Synthesis of 7-Methylquinoline via Skraup Synthesis

The initial step involves the construction of the 7-methylquinoline scaffold using the Skraup synthesis. This classic reaction condenses an aromatic amine with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent. In this specific synthesis, m-toluidine is the aromatic amine of choice.[2][3][4]

Experimental Protocol:

In a round-bottom flask, m-nitrobenzene-sulfonate, glycerol, and m-toluidine are mechanically stirred.[2][3] A pre-cooled solution of concentrated sulfuric acid and water is added dropwise while controlling the exothermic reaction with an ice bath.[2][3] The reaction of m-toluidine in the Skraup synthesis yields a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio.[2][3] This mixture is often used in the subsequent step without further purification.[2][3]

Quantitative Data for Skraup Synthesis:

| Starting Material/Reagent | Molar Equivalent | Quantity |

| m-Toluidine | 1.0 | 50.46 g (0.47 mol) |

| Glycerol | 1.96 | 83.52 g (0.92 mol) |

| m-Nitrobenzene-sulfonate | 1.28 | 135 g (0.6 mol) |

| 98% Sulfuric Acid | 5.74 | 273.58 g (2.7 mol) |

| Water | - | 61.5 g |

Step 2: Synthesis of 7-Methyl-8-nitroquinoline

The second step is the regioselective nitration of the methylquinoline mixture obtained from the Skraup synthesis. The presence of the methyl group at the 7-position directs the nitration to the 8-position, yielding the desired 7-methyl-8-nitroquinoline with high selectivity and in excellent yield.[2][3]

Experimental Protocol:

A solution of fuming nitric acid and concentrated sulfuric acid is added dropwise to a mechanically stirred mixture of 7-methylquinoline and concentrated sulfuric acid at a low temperature (-5°C).[2][3] After the addition is complete, the cooling bath is removed, and the reaction is stirred for an additional 40 minutes.[2][3]

Quantitative Data for Nitration:

| Starting Material/Reagent | Molar Equivalent | Quantity |

| 7-Methylquinoline (in mixture) | 1.0 | 57.05 g (0.398 mol) |

| Fuming Nitric Acid | - | 28.5 mL |

| 98% Sulfuric Acid | - | 228 mL |

Step 3: Oxidation to this compound

The final step is the oxidation of the methyl group of 7-methyl-8-nitroquinoline to a carboxaldehyde. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of activated methyl groups on heterocyclic rings to the corresponding aldehydes.[5][6][7][8] This method is effective for the oxidation of various methylquinolines.[5]

Experimental Protocol (General):

7-Methyl-8-nitroquinoline is heated with selenium(IV) oxide in a suitable solvent such as 1,4-dioxane.[9] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired this compound.

Quantitative Data for Oxidation (Representative):

| Starting Material/Reagent | Molar Equivalent |

| 7-Methyl-8-nitroquinoline | 1.0 |

| Selenium Dioxide | 1.0 - 1.2 |

Note: The exact stoichiometry and reaction conditions may require optimization for this specific substrate.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. brieflands.com [brieflands.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. iipseries.org [iipseries.org]

- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse derivatives, those originating from 8-Nitro-7-quinolinecarboxaldehyde have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and their analogs. Particular focus is placed on their potential as anticancer and antimicrobial agents. This document consolidates quantitative biological data, details key experimental protocols, and visualizes synthetic and signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound is a versatile chemical intermediate characterized by a quinoline core substituted with a nitro group at the 8-position and a carboxaldehyde group at the 7-position.[1] This unique arrangement of functional groups provides a reactive platform for the synthesis of a diverse array of derivatives, including Schiff bases and thiosemicarbazones. These derivatives have garnered significant interest due to their potent biological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties. The exploration of these compounds is driven by the urgent need for novel therapeutic agents to combat drug resistance and treat complex diseases.

Synthesis of this compound Derivatives

The synthetic versatility of this compound allows for the straightforward preparation of various derivatives. The primary route involves the condensation of the aldehyde group with primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones.

General Synthesis of Thiosemicarbazone Derivatives

A general synthetic pathway to 8-nitro quinoline-based thiosemicarbazone analogs involves the reaction of this compound with a substituted thiosemicarbazide in a suitable solvent, often with acid catalysis.

Caption: Synthetic route to 8-nitroquinoline-thiosemicarbazones.

Biological Activities

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted the potent antitumor effects of 8-nitro quinoline-based thiosemicarbazone analogs.[2] These compounds have been shown to exhibit significant inhibitory activity against various cancer cell lines.

Table 1: Anticancer Activity of 8-Nitroquinoline Thiosemicarbazone Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 3a | MCF-7 (Breast) | Data not available in abstract | [2] |

| 3b | MCF-7 (Breast) | Significant activity | [2] |

| 3f | MCF-7 (Breast) | Significant activity | [2] |

Note: Specific IC50 values were not available in the provided search results abstracts. The original research paper would need to be consulted for this data.

Antimicrobial Activity

The broader class of 8-nitroquinoline derivatives has also been investigated for antibacterial properties. For instance, 8-nitrofluoroquinolone derivatives have shown activity against Gram-positive bacteria.

Table 2: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| p-toluidine derivative | S. aureus | ~2-5 | [3] |

| p-chloroaniline derivative | S. aureus | ~2-5 | [3] |

| aniline derivative | S. aureus | ~2-5 | [3] |

| Compound 3 | S. aureus | ~0.97 | [3] |

| Compound 3 | E. coli | ~4.7 | [3] |

| Compound 9g | S. aureus | ~1.2 | [3] |

| Compound 9g | E. coli | ~8.8 | [3] |

Mechanism of Action

The anticancer activity of 8-nitro quinoline-thiosemicarbazone analogs is attributed to their ability to induce cell cycle arrest and apoptosis.[2] A key mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

ROS-Mediated Mitochondrial Apoptotic Pathway

The potent compound 3a has been shown to induce G1/S & G2/M phase cell cycle arrest and trigger apoptosis through a ROS-mediated mitochondrial pathway.[2] This process involves an increase in cytotoxic ROS levels, leading to mitochondrial dysfunction and the activation of the caspase-3 dependent intrinsic apoptotic signaling pathway.[2]

Caption: ROS-mediated mitochondrial apoptotic pathway.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives based on methodologies reported in the literature.

Synthesis of 8-Nitroquinoline-Thiosemicarbazone Derivatives (General Protocol)

This protocol is a generalized procedure for the synthesis of thiosemicarbazone derivatives of this compound.

Materials:

-

This compound

-

Substituted thiosemicarbazide (e.g., thiosemicarbazide, 4-phenylthiosemicarbazide)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of hot ethanol in a round-bottom flask.

-

In a separate flask, dissolve the substituted thiosemicarbazide (1.1 equivalents) in hot ethanol.

-

Add the thiosemicarbazide solution to the this compound solution with stirring.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified thiosemicarbazone derivative.

-

Dry the purified product under vacuum.

Characterization: The synthesized compounds should be characterized by various spectroscopic techniques:

-

FT-IR Spectroscopy: To confirm the presence of characteristic functional groups (C=N, C=S, N-H).

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 8-Nitroquinoline-thiosemicarbazone derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from synthesis to biological evaluation of this compound derivatives.

Caption: Experimental workflow for derivative development.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on quinoline derivatives suggest that the nature and position of substituents on the quinoline ring and on the derivatized functional group significantly influence their biological activity. For 8-nitrofluoroquinolone derivatives, more lipophilic groups appear to enhance activity against Gram-positive strains.[3] In the case of anticancer quinoline derivatives, a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position have been found to be beneficial for antiproliferative activity.[4] The length of the alkylamino side chain also affects the potency.[4]

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The potent anticancer and antimicrobial activities exhibited by these compounds warrant further investigation. Future research should focus on the synthesis of a broader library of derivatives to establish a more comprehensive structure-activity relationship. Detailed mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways involved. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates, paving the way for their potential clinical development. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Nitro-7-quinolinecarboxaldehyde: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitro-7-quinolinecarboxaldehyde is a synthetic quinoline derivative that has demonstrated significant cytotoxic effects against cancer cell lines. While research into its precise molecular mechanisms is ongoing, current evidence points towards the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway, leading to cell cycle arrest. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative cytotoxicity data, detailed experimental protocols for relevant assays, and a discussion of potential signaling pathways and molecular targets implicated in the bioactivity of the broader quinoline class of compounds.

Introduction

Quinoline and its derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group and an aldehyde function at the 7 and 8 positions of the quinoline scaffold, as seen in this compound, can significantly influence its biological activity. This compound has emerged as a molecule of interest in cancer research due to its potent cytotoxic effects. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent.

Cytotoxicity Data

A key study has quantified the in vitro cytotoxic activity of this compound against the human epithelial colorectal carcinoma (Caco-2) cell line. The MTT assay was utilized to determine the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Caco-2 | 0.53 | [1] |

| 7-Methyl-8-nitro-quinoline | Caco-2 | 1.87 | [1] |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | 0.93 | [1] |

| 8-Amino-7-quinolinecarboxaldehyde | Caco-2 | 1.14 | [1] |

Table 1: In vitro cytotoxicity of this compound and related quinoline derivatives against the Caco-2 cell line.

The data indicates that this compound exhibits the highest cytotoxicity among the tested derivatives, highlighting the importance of the nitro and aldehyde functional groups for its potent anticancer activity.[1]

Core Mechanism of Action: Induction of Apoptosis

While direct mechanistic studies on this compound are limited, significant insights can be drawn from the investigation of its thiosemicarbazone analogues. Thiosemicarbazones are readily synthesized from the corresponding aldehyde, and their biological activities are often closely linked. A study on novel 8-nitro quinoline-thiosemicarbazone analogues revealed a detailed mechanism of apoptosis induction in breast cancer cells, which is likely a primary mechanism for this compound as well.[2]

The proposed mechanism involves the following key events:

-

Induction of Cell Cycle Arrest: The compound induces arrest at the G1/S and G2/M phases of the cell cycle.[2]

-

Generation of Reactive Oxygen Species (ROS): Treatment with the compound leads to an increase in intracellular ROS levels.[2]

-

Mitochondrial Dysfunction: The elevated ROS levels contribute to mitochondrial dysfunction.[2]

-

Activation of Intrinsic Apoptotic Pathway: The mitochondrial dysfunction triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-3.[2]

Signaling Pathway Diagram

Figure 1: Proposed apoptotic signaling pathway for this compound.

Other Potential Mechanisms of Action for the Quinoline Class

The broader class of quinoline derivatives has been reported to exert its biological effects through various other mechanisms. While not yet demonstrated specifically for this compound, these represent plausible avenues for further investigation.

Enzyme Inhibition

-

VEGFR-2 Kinase Inhibition: Certain quinoline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[3][4]

-

Proteasome Inhibition: Substituted quinolines have been shown to inhibit the chymotrypsin-like activity of the proteasome, a critical complex for protein degradation and cellular homeostasis.

-

DNA Methyltransferase (DNMT) Inhibition: Some quinoline-based compounds can inhibit DNA methyltransferases, enzymes involved in epigenetic regulation.[5]

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Some quinoline derivatives have been shown to inhibit this pathway, suggesting a potential anti-inflammatory and pro-apoptotic mechanism.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

MTT Assay for Cytotoxicity

This protocol is adapted from the methodology used to determine the IC50 of this compound.[1]

Workflow Diagram:

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

-

Caco-2 human colorectal carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

96-well plates

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Seed Caco-2 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is a standard method to quantify apoptosis.

Workflow Diagram:

Figure 3: Workflow for apoptosis detection by flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Conclusion

This compound is a potent cytotoxic agent against cancer cells. The primary mechanism of action is believed to be the induction of apoptosis via a ROS-mediated mitochondrial pathway, leading to cell cycle arrest. While other mechanisms, such as enzyme inhibition and modulation of inflammatory signaling pathways, have been described for the broader quinoline class of compounds, further research is required to specifically implicate these in the activity of this compound. The detailed protocols provided in this guide offer a framework for future investigations into the precise molecular targets and signaling cascades affected by this promising anticancer compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 8-Nitro-7-quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitro-7-quinolinecarboxaldehyde is a key chemical intermediate with significant applications in the synthesis of novel pharmaceutical agents and advanced materials.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for the determination of its solubility and stability profiles, addressing the current gap in available quantitative data.

Physicochemical Properties

This compound is a solid compound with a pale yellow to brown crystalline appearance.[2][3] Key identifying information and physical properties are summarized in the table below. A notable characteristic mentioned by suppliers is its air sensitivity, which necessitates careful handling and storage under an inert atmosphere.[2]

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 7-Formyl-8-nitroquinoline, 8-nitroquinoline-7-carbaldehyde | |

| CAS Number | 101327-87-1 | [2] |

| Molecular Formula | C₁₀H₆N₂O₃ | [2] |

| Molecular Weight | 202.17 g/mol | [2] |

| Physical State | Solid, crystalline powder | [2][3] |

| Color | Pale yellow to brown | [2][3] |

| Melting Point | 178 - 182 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C is recommended by some suppliers. Also noted to be air sensitive and should be stored under an inert gas. | [1][2] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in common laboratory solvents. The following section provides a detailed experimental protocol for determining its solubility.

Proposed Experimental Protocol for Solubility Determination

This protocol is designed to determine the approximate solubility of this compound in a range of solvents with varying polarities.

Materials:

-

This compound

-

A selection of solvents:

-

Water (distilled or deionized)

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent.

-

Add a known volume of each solvent to the respective vials.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a suitable solvent (mobile phase or a miscible solvent) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted samples into the HPLC system and determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution factor)

-

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. Being "air sensitive" suggests potential susceptibility to oxidation. A forced degradation study is essential to understand its intrinsic stability and identify potential degradation products.

Proposed Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for a forced degradation study to evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[5]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

-

Neutral Hydrolysis: Mix the stock solution with water and heat at a specified temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The mass spectrometer will aid in the identification of degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize the major degradation products using mass spectrometry data.

-

Propose potential degradation pathways.

-

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized:

-

Hydrolysis: The aldehyde group is generally stable to hydrolysis. However, under strong acidic or basic conditions, other reactions might be promoted.

-

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 8-nitro-7-quinolinecarboxylic acid. The quinoline ring itself could also undergo oxidation.

-

Reduction of the Nitro Group: Under certain reductive conditions, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

-

Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation, potentially leading to complex reaction pathways including ring cleavage.

Caption: Hypothesized degradation pathways for this compound.

Conclusion

While this compound is a valuable building block in synthetic chemistry, a significant gap exists in the public domain regarding its quantitative solubility and stability data. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine these critical parameters. The generation and dissemination of such data will undoubtedly facilitate the wider and more efficient application of this compound in drug discovery and materials science. It is strongly recommended that these studies be conducted to build a comprehensive physicochemical profile of this compound.

References

In-Depth Technical Guide: Safety and Handling of 8-Nitro-7-quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 8-Nitro-7-quinolinecarboxaldehyde. The content is intended for professionals in research and drug development who have a foundational understanding of chemical safety and laboratory procedures.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₃ | Chem-Impex |

| Molecular Weight | 202.17 g/mol | Chem-Impex |

| Melting Point | 178 - 182 °C | Chem-Impex |

| Appearance | Pale yellow to greyish-yellow red crystal/powder | TCI Chemicals |

| Purity | >98.0% (GC) | TCI Chemicals |

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential dangers and the required safety precautions.

Hazard Classification

According to available Safety Data Sheets (SDS), this compound is classified as:

-

Skin Irritant (Category 2) : Causes skin irritation.[1]

-

Serious Eye Irritant (Category 2) : Causes serious eye irritation.[1]

-

Suspected of Causing Genetic Defects (Germ Cell Mutagenicity, Category 2) .[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

| Precautionary Statement | Description |

| P201 | Obtain special instructions before use.[1] |

| P202 | Do not handle until all safety precautions have been read and understood. |

| P264 | Wash hands and face thoroughly after handling.[1] |

| P280 | Wear protective gloves, protective clothing, and eye/face protection.[1] |

Recommended PPE:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Safety goggles or a face shield.

-

Body Protection: A laboratory coat or chemical-resistant apron.

-

Respiratory Protection: In case of insufficient ventilation, use a suitable respiratory protection device.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area gently with plenty of soap and water. Seek medical advice if skin irritation occurs.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |

| Ingestion | Rinse mouth. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry place, locked up.[2] Some suppliers recommend storage under an inert atmosphere (e.g., Argon) at room temperature or refrigerated (2-8°C).

Experimental Applications and Potential Signaling Pathway Involvement

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.

Synthetic Intermediate

This compound is a valuable building block in organic synthesis, particularly for:

-

Pharmaceutical Development: It is used in the creation of novel anti-cancer and antimicrobial agents.[3] Quinoline derivatives, in general, are known to be versatile scaffolds in drug discovery.

-

Fluorescent Probes: The quinoline core is a component of some fluorescent dyes, and this compound can be a precursor in their synthesis for applications in biological imaging.[3]

Potential Role in Signaling Pathways

While direct studies on the signaling pathways affected by this compound are not extensively documented in readily available literature, the broader class of quinoline derivatives has been shown to interact with various signaling cascades, particularly in the context of cancer research. Quinoline-based molecules have been investigated as inhibitors of key carcinogenic pathways.

The following diagram illustrates a generalized workflow for investigating the potential impact of a quinoline derivative, such as one synthesized from this compound, on a cancer-related signaling pathway.

Caption: A generalized workflow for the synthesis and biological evaluation of a quinoline derivative.

Quinoline derivatives have been specifically studied as inhibitors of pathways such as the PI3K/AkT/mTOR and Hedgehog-GLI signaling cascades, which are crucial in cell survival, proliferation, and differentiation.[4][5] The investigation of novel compounds derived from this compound could follow a similar logic to determine their specific molecular targets and mechanisms of action.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations for hazardous waste disposal.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. All laboratory personnel should consult the SDS for this compound before handling the material. The user is solely responsible for all risks associated with the handling and use of this chemical.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

8-Nitro-7-quinolinecarboxaldehyde: A Technical Review of a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction